molecular formula C14H12ClNO6 B11163830 N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

Cat. No.: B11163830
M. Wt: 325.70 g/mol
InChI Key: HOIBOVQFQKRSPE-UHFFFAOYSA-N
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Description

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a glycine moiety, which is an amino acid, attached to the chromen-2-one core via an acetyl linkage. The presence of chlorine and hydroxyl groups on the chromen-2-one core further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. This can be achieved through the condensation of 4-methyl-2H-chromen-2-one with chlorinating agents such as thionyl chloride or phosphorus oxychloride, followed by hydroxylation using hydrogen peroxide or other suitable oxidizing agents.

  • Acetylation: : The 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylated intermediate.

  • Glycine Coupling: : The final step involves coupling the acetylated intermediate with glycine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl groups in the chromen-2-one core and acetyl linkage can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products

    Oxidation: Formation of 6-chloro-7-oxo-4-methyl-2H-chromen-2-one derivatives.

    Reduction: Formation of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-ol derivatives.

    Substitution: Formation of 6-substituted-7-hydroxy-4-methyl-2H-chromen-2-one derivatives.

Scientific Research Applications

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can be compared with other similar compounds, such as:

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share structural similarities but differ in their substitution patterns and biological activities.

    Flavonoids: Compounds like quercetin and kaempferol have similar chromen-2-one cores but differ in their hydroxylation and glycosylation patterns, leading to distinct biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C14H12ClNO6

Molecular Weight

325.70 g/mol

IUPAC Name

2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C14H12ClNO6/c1-6-7-2-9(15)10(17)4-11(7)22-14(21)8(6)3-12(18)16-5-13(19)20/h2,4,17H,3,5H2,1H3,(H,16,18)(H,19,20)

InChI Key

HOIBOVQFQKRSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC(=O)O

Origin of Product

United States

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